molecular formula C17H19FN4O3 B6007716 Methyl {2-[4-(2-fluorophenyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate

Methyl {2-[4-(2-fluorophenyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate

Cat. No.: B6007716
M. Wt: 346.36 g/mol
InChI Key: NWCCZQLYBGUZPI-UHFFFAOYSA-N
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Description

Methyl {2-[4-(2-fluorophenyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a hydroxypyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {2-[4-(2-fluorophenyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate typically involves multiple steps. One common method includes the reaction of 2-fluorophenylpiperazine with a pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl {2-[4-(2-fluorophenyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluorine atom can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl {2-[4-(2-fluorophenyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl {2-[4-(2-fluorophenyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in nucleotide synthesis or signal transduction pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {2-[4-(2-fluorophenyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-6-oxo-1H-pyrimidin-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O3/c1-25-16(24)11-12-10-15(23)20-17(19-12)22-8-6-21(7-9-22)14-5-3-2-4-13(14)18/h2-5,10H,6-9,11H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCCZQLYBGUZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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